molecular formula C23H26N6O B10914935 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914935
M. Wt: 402.5 g/mol
InChI Key: WJHVSBSGUDRLMY-UHFFFAOYSA-N
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Description

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H26N6O/c1-6-28-13-20(16(4)26-28)15(3)25-23(30)19-12-14(2)24-22-21(19)17(5)27-29(22)18-10-8-7-9-11-18/h7-13,15H,6H2,1-5H3,(H,25,30)

InChI Key

WJHVSBSGUDRLMY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=CC=C4)C

Origin of Product

United States

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